1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
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Overview
Description
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The isopropyl and pyridinyl groups can be introduced through substitution reactions. For instance, the isopropyl group can be added via alkylation using isopropyl halides, while the pyridinyl group can be introduced through nucleophilic substitution reactions.
Formation of Carboximidamide: The carboximidamide group can be introduced by reacting the pyrazole derivative with cyanamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in combinatorial chemistry for drug discovery.
Biology: The compound can be used in biological assays to study its effects on various biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-one: This compound is a selective modulator of ataxia-telangiectasia mutated (ATM) kinase and has applications in cancer treatment.
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: This compound shares a similar structure but with an amine group instead of a carboximidamide group.
Uniqueness
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C12H15N5 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)6-10(16-17)9-4-3-5-15-7-9/h3-8H,1-2H3,(H3,13,14) |
InChI Key |
ZFGXTLCBEKLTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=N)N |
Origin of Product |
United States |
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